molecular formula C16H15ClN6O3 B14769284 N-Desmethyl Zopiclone-d8 Dihydrochloride

N-Desmethyl Zopiclone-d8 Dihydrochloride

Cat. No.: B14769284
M. Wt: 382.83 g/mol
InChI Key: CGSFZSTXVVJLIX-YEBVBAJPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Zopiclone-d8 Dihydrochloride involves the deuteration of N-Desmethyl Zopiclone. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Zopiclone-d8 Dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Desmethyl Zopiclone-d8 N-oxide, while reduction could produce a fully reduced analog .

Scientific Research Applications

N-Desmethyl Zopiclone-d8 Dihydrochloride is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Zopiclone-d8 Dihydrochloride is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification .

Properties

Molecular Formula

C16H15ClN6O3

Molecular Weight

382.83 g/mol

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate

InChI

InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/i5D2,6D2,7D2,8D2

InChI Key

CGSFZSTXVVJLIX-YEBVBAJPSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Origin of Product

United States

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